H-Arg(Pbf)-OtBu HCl

Solid-Phase Peptide Synthesis Arginine Protection Deprotection Kinetics

H-Arg(Pbf)-OtBu HCl is a fully protected arginine derivative used in solid-phase peptide synthesis (SPPS). It features a 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group that safeguards the reactive guanidino side-chain, and a tert-butyl ester (OtBu) that protects the C-terminal carboxyl group.

Molecular Formula C23H39ClN4O5S
Molecular Weight 519.1 g/mol
Cat. No. B12432215
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Arg(Pbf)-OtBu HCl
Molecular FormulaC23H39ClN4O5S
Molecular Weight519.1 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)OC(C)(C)C)N)N)C.Cl
InChIInChI=1S/C23H38N4O5S.ClH/c1-13-14(2)19(15(3)16-12-23(7,8)31-18(13)16)33(29,30)27-21(25)26-11-9-10-17(24)20(28)32-22(4,5)6;/h17H,9-12,24H2,1-8H3,(H3,25,26,27);1H
InChIKeyWKCFBQLFXPHSBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





H-Arg(Pbf)-OtBu HCl: Protected Arginine Building Block for Efficient Solid-Phase Peptide Synthesis


H-Arg(Pbf)-OtBu HCl is a fully protected arginine derivative used in solid-phase peptide synthesis (SPPS) . It features a 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group that safeguards the reactive guanidino side-chain, and a tert-butyl ester (OtBu) that protects the C-terminal carboxyl group . The compound is provided as a hydrochloride salt (HCl) to enhance stability and handling, and is specifically designed for Fmoc/tBu SPPS protocols .

Why H-Arg(Pbf)-OtBu HCl Cannot Be Substituted with Generic Arginine Derivatives in High-Fidelity Peptide Assembly


The Pbf protecting group on H-Arg(Pbf)-OtBu HCl is removed by trifluoroacetic acid (TFA) approximately 1-2 times faster than the older Pmc group . This faster deprotection kinetics directly impacts crude peptide purity; for peptides containing multiple arginine residues, the use of Pbf yields a 69% desired peptide product compared to just 46% when Pmc is employed under identical conditions . The absence of an Fmoc group makes this derivative suitable for C-terminal incorporation or fragment condensation strategies, where standard Fmoc-Arg(Pbf)-OH would be unsuitable .

Quantitative Evidence for Selecting H-Arg(Pbf)-OtBu HCl Over Alternative Arginine Derivatives


Higher Crude Peptide Yield with Pbf vs. Pmc Side-Chain Protection

The Pbf protecting group on H-Arg(Pbf)-OtBu HCl confers a measurable advantage in peptide synthesis yields compared to the older Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) group. When the same peptide sequence was synthesized using either Arg(Pmc) or Arg(Pbf), the Pbf-protected version produced 69% of the desired peptide product versus only 46% for the Pmc-protected version under identical TFA cleavage conditions . This yield differential is attributed to the Pbf group being removed by TFA approximately 1-2 times faster than Pmc , minimizing side reactions and product degradation.

Solid-Phase Peptide Synthesis Arginine Protection Deprotection Kinetics

Accelerated TFA Deprotection Kinetics Compared to Pmc

The Pbf side-chain protecting group on H-Arg(Pbf)-OtBu HCl is cleaved by TFA approximately 1-2 times faster than the Pmc group . While Pmc deprotection typically requires 3-4 hours, Pbf can be completely removed in approximately 1 hour under milder acidic conditions [1]. This faster cleavage reduces the exposure time of the peptide-resin to strong acid, minimizing acid-catalyzed side reactions and peptide backbone damage.

Deprotection Kinetics Arginine Protection SPPS Workflow Optimization

Reduced Tryptophan Alkylation During TFA Deprotection

In peptides containing both arginine and tryptophan residues, the choice of arginine side-chain protecting group directly impacts the extent of Trp alkylation during final TFA cleavage. The Pbf group on H-Arg(Pbf)-OtBu HCl offers lower TFA-induced Trp alkylation compared to the Pmc group [1]. Furthermore, the combination of Trp(Boc) protection with Arg(Pbf) results in extremely low levels of Trp alkylation even in the absence of scavengers [2].

Side Reaction Mitigation Tryptophan Protection Peptide Purity

Orthogonal Protection for Fragment Condensation and C-Terminal Modification

Unlike the widely used Fmoc-Arg(Pbf)-OH, which carries an Fmoc protecting group on the α-amine, H-Arg(Pbf)-OtBu HCl has a free N-terminus. This structural difference makes it uniquely suitable for C-terminal incorporation into peptide chains or for use as a fragment in convergent synthesis strategies . This derivative has been employed in the synthesis of complex therapeutic peptides including icatibant acetate, where it was used as H-Thia-Ser(OP)-D-Tic-Oic-Arg(Pbf)-OtBu (Fragment A) for fragment coupling [1].

Fragment Condensation C-Terminal Modification Peptide Ligation

Validated Industrial Utility in High-Value Therapeutic Peptide Manufacturing

The Arg(Pbf)-OtBu fragment is explicitly specified in patent literature for the manufacture of high-value therapeutic peptides. In the synthesis of acetyl hexadecapeptide (CN-114933634-B), the Arg(Pbf) residue is incorporated into a fully protected hexadecapeptide resin Fmoc-Glu(OtBu)-Met-Gln(Trt)-Arg(Pbf)-Arg(Pbf)-Ala-2-ChlorotritylChlorideResin [1]. Similarly, in the synthesis of icatibant acetate (bradykinin B2 receptor antagonist), the H-Thia-Ser(OP)-D-Tic-Oic-Arg(Pbf)-OtBu fragment was used as a key building block [2].

Therapeutic Peptides Process Development GMP Manufacturing

HCl Salt Form Enhances Solubility and Handling in SPPS Solvents

The hydrochloride salt form of H-Arg(Pbf)-OtBu enhances its solubility in polar aprotic solvents commonly used in SPPS, such as DMF and NMP [1]. The combination of the tert-butyl ester (OtBu) and HCl salt enables high-concentration couplings (>0.2 M), which is essential for efficient solid-phase synthesis where reactant concentrations directly impact coupling kinetics and resin loading efficiency .

Solubility Formulation Peptide Synthesis Workflow

Optimal Application Scenarios for H-Arg(Pbf)-OtBu HCl Based on Quantitative Evidence


Synthesis of Arginine-Rich or Multi-Arginine Peptides Requiring High Crude Purity

For peptides containing multiple arginine residues (e.g., cell-penetrating peptides, antimicrobial peptides, or poly-Arg sequences), the 23-percentage-point yield advantage of Pbf over Pmc protection directly translates to significantly higher crude purity and reduced purification burden. The faster TFA deprotection kinetics (1 hour vs. 3-4 hours) [1] further minimize acid exposure for these often complex sequences.

Synthesis of Peptides Containing Both Arginine and Tryptophan Residues

When a peptide sequence includes both Arg and Trp, the use of H-Arg(Pbf)-OtBu HCl (in combination with Trp(Boc) protection) minimizes TFA-induced tryptophan alkylation side reactions compared to using Pmc-protected arginine . This results in higher-purity crude product with fewer Trp-related by-products, reducing or eliminating the need for additional purification steps.

Fragment Condensation and Convergent Peptide Synthesis Strategies

The free N-terminus and protected C-terminus of H-Arg(Pbf)-OtBu HCl make it the preferred building block for C-terminal incorporation in fragment condensation strategies. This derivative has been explicitly used as a key fragment in the patented synthesis of icatibant acetate and acetyl hexadecapeptide [1], demonstrating its industrial validation in convergent synthesis of complex therapeutic peptides.

High-Throughput and Automated Peptide Synthesis Workflows

The enhanced solubility of the HCl salt form in DMF/NMP and the ability to achieve high coupling concentrations (>0.2 M) [1] make this derivative particularly suitable for automated synthesizers where consistent solubility and rapid coupling kinetics are essential. The faster deprotection time of Pbf (1 hour vs. 3-4 hours for Pmc) [2] also reduces overall cycle times, increasing instrument throughput.

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